Aminoethyl-SS-propionic Acid: A Technical Guide for Researchers and Drug Development Professionals
Aminoethyl-SS-propionic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the core properties, experimental applications, and strategic implementation of Aminoethyl-SS-propionic acid in bioconjugation and drug delivery.
Aminoethyl-SS-propionic acid is a bifunctional, cleavable linker molecule that has garnered significant attention in the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure, featuring a terminal primary amine, a terminal carboxylic acid, and a central disulfide bond, provides a versatile platform for the reversible conjugation of molecules. This guide offers a comprehensive overview of its fundamental properties, experimental protocols, and its mechanistic role in targeted therapeutic strategies.
Core Physicochemical Properties
A thorough understanding of the basic chemical and physical properties of Aminoethyl-SS-propionic acid is essential for its effective application in experimental settings. These properties dictate its reactivity, solubility, and stability, thereby influencing the design and execution of conjugation and cleavage protocols.
| Property | Value | Citation(s) |
| Chemical Formula | C₅H₁₁NO₂S₂ | [1][2][3] |
| Molecular Weight | 181.28 g/mol | [4] |
| CAS Number | 15579-00-7 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [1][2] |
| Melting Point | 138-141 °C | [4] |
| Boiling Point | 339.5 ± 27.0 °C (Predicted) | [4] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Carboxylic Acid) | 4.20 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in Water and DMSO. DMF: 16 mg/mL, DMSO: 11 mg/mL, PBS (pH 7.2): 5 mg/mL, Ethanol: Slightly soluble. | [1][2] |
| Storage Conditions | Long-term storage at -20°C in a dry, dark, and sealed container. Short-term storage (days to weeks) at 0-4°C. The compound is hygroscopic and may be air-sensitive. | [3][4][5] |
| Stability | Stable for over 3 years if stored properly. Stable for several weeks during standard shipping conditions. | [3] |
Mechanism of Action in Drug Delivery
Aminoethyl-SS-propionic acid does not possess intrinsic biological activity. Instead, its utility lies in its role as a cleavable linker, most notably in the architecture of ADCs. The disulfide bond within its structure is the key functional element for its mechanism of action. This bond is relatively stable in the bloodstream (oxidative environment) but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, which has a higher concentration of reducing agents like glutathione.
The workflow of an ADC utilizing a disulfide linker such as Aminoethyl-SS-propionic acid can be visualized as follows:
Experimental Protocols
The bifunctional nature of Aminoethyl-SS-propionic acid allows for a variety of conjugation strategies. The following are representative protocols for the activation of its functional groups and the cleavage of its disulfide bond.
Synthesis of Aminoethyl-SS-propionic acid
Activation of the Carboxylic Acid Group for Amine Coupling
The carboxylic acid moiety of Aminoethyl-SS-propionic acid can be activated to react with primary amines, such as those on an antibody or other biomolecules, using carbodiimide chemistry. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
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Aminoethyl-SS-propionic acid
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS or Sulfo-NHS
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
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Quenching solution (e.g., hydroxylamine or Tris buffer)
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Desalting column
Procedure:
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Dissolve Aminoethyl-SS-propionic acid in the Activation Buffer.
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Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Aminoethyl-SS-propionic acid solution.
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Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
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Immediately add the activated linker solution to the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient coupling.
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Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
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Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
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Purify the conjugate using a desalting column to remove excess reagents.
Conjugation of the Amine Group
The primary amine of Aminoethyl-SS-propionic acid can be conjugated to molecules containing an activated carboxylic acid, such as an NHS ester.
Materials:
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Aminoethyl-SS-propionic acid
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Molecule with an activated NHS ester
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer like borate or carbonate buffer.
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Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
Procedure:
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Dissolve the NHS ester-containing molecule in a minimal amount of anhydrous DMSO or DMF.
-
Dissolve Aminoethyl-SS-propionic acid in the Reaction Buffer.
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Add the dissolved NHS ester to the Aminoethyl-SS-propionic acid solution with gentle mixing. A 1.5 to 10-fold molar excess of the NHS ester is typically used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
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The resulting conjugate can be purified by chromatography or other appropriate methods to remove unreacted starting materials.
Cleavage of the Disulfide Bond
The disulfide bond can be cleaved under reducing conditions, which can be performed both for analytical purposes and to mimic the intracellular release of a conjugated payload.
Materials:
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Disulfide-linked conjugate
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Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
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Reaction Buffer: PBS, pH 7.4
Procedure for DTT-mediated cleavage:
-
Dissolve the disulfide-linked conjugate in the Reaction Buffer.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Add DTT to the conjugate solution to a final concentration of 10-100 mM.[1]
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Incubate the reaction at 37°C for 1-4 hours.[1] The reaction time and temperature can be optimized based on the specific conjugate and desired extent of cleavage.
-
The cleavage can be monitored by techniques such as HPLC or mass spectrometry.
Procedure for TCEP-mediated cleavage:
-
TCEP is a more potent and stable reducing agent than DTT and is effective over a wider pH range.
-
Dissolve the conjugate in a suitable buffer (e.g., PBS).
-
Add TCEP to a final concentration of 1-10 mM.
-
Incubate at room temperature for 30-60 minutes.
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Monitor the cleavage as with DTT.
Quality Control and Troubleshooting
Purity Assessment: The purity of Aminoethyl-SS-propionic acid and its conjugates can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Troubleshooting Common Issues in Conjugation:
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Low conjugation efficiency:
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Verify the pH of the reaction buffers. Amine coupling to NHS esters is optimal at pH 7.2-8.5, while EDC/NHS activation of carboxylic acids is more efficient at pH 4.5-6.0.
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Ensure the freshness of reagents, particularly EDC and NHS, which are moisture-sensitive.
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Increase the molar excess of the linker or the molecule to be conjugated.
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Check for the presence of amine-containing buffers (e.g., Tris) in the conjugation reaction, as they will compete with the desired reaction.
-
-
Precipitation of reactants:
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If using water-insoluble reagents, ensure that the final concentration of the organic solvent (e.g., DMSO, DMF) is kept to a minimum to avoid denaturation of proteins.
-
Perform the reaction at a lower concentration of reactants.
-
-
Premature cleavage of the disulfide bond:
-
Avoid the presence of reducing agents during the conjugation and purification steps.
-
Ensure that all buffers and solutions are freshly prepared and free from contaminants that could act as reducing agents.
-
Conclusion
Aminoethyl-SS-propionic acid is a valuable tool for researchers in drug development and bioconjugation. Its well-defined structure and predictable reactivity allow for the construction of sophisticated bioconjugates, particularly ADCs, with cleavable linkages for targeted payload delivery. A thorough understanding of its fundamental properties and the optimization of reaction protocols are critical for its successful implementation in the laboratory and for the advancement of targeted therapies. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this versatile linker.
